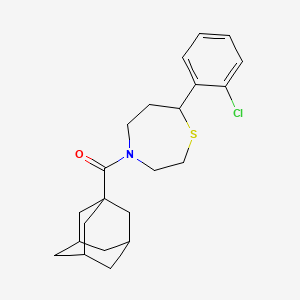

(1s,3s)-Adamantan-1-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1s,3s)-Adamantan-1-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is a member of the thiazepane class of drugs, which are known for their diverse pharmacological activities.

科学的研究の応用

Synthesis and Structural Analysis

Researchers have developed novel adamantane derivatives with potential applications in various fields, including anti-inflammatory and antimicrobial activities. For instance, a study by Kalita et al. (2015) synthesized novel tetrahydropyrimidine–adamantane hybrids that exhibited significant anti-inflammatory activities. This synthesis process involves the reaction of adamantane with other chemical entities, highlighting the structural versatility and potential medicinal applications of adamantane derivatives (Kalita, U., Kaping, S., Nongkynrih, R., Singha, L. I., & Vishwakarma, J. N., 2015).

Potential Applications in Medicinal Chemistry

Adamantane derivatives have been explored for their potential in treating various conditions. A study by Al-Mutairi et al. (2019) on the synthesis, antimicrobial, and anti-proliferative activities of novel adamantane derivatives highlights the broad spectrum of biological activities these compounds may possess. The research indicates that adamantane-based compounds could serve as a foundation for developing new therapeutic agents with antimicrobial and anti-cancer properties (Al-Mutairi, A. A., Al-Alshaikh, M. A., Al-Omary, F. A. M., Hassan, H. M., El-Mahdy, A. M., & El-Emam, A., 2019).

Chemical Properties and Reactivity

The structural and chemical properties of adamantane derivatives allow for diverse reactivity and applications. For example, the synthesis and characterization of adamantane-containing compounds reveal insights into their chemical behavior and potential applications in creating biomimetic chelating ligands. Such studies provide foundational knowledge for further exploration of these compounds in various scientific and technological domains (Gaynor, R. B., McIntyre, B. N., & Creutz, S. E., 2023).

作用機序

Mode of Action

Based on its structural similarity to other benzimidazole derivatives , it may interact with its targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can lead to changes in the conformation or activity of the target proteins .

Biochemical Pathways

Benzimidazole derivatives have been shown to interfere with various biological processes, including dna replication, protein synthesis, and enzymatic activity

Pharmacokinetics

Similar compounds are generally well-absorbed and widely distributed in the body . The compound may be metabolized by the liver and excreted via the kidneys . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to inhibit the growth of various types of cells, including cancer cells and bacteria . The compound may also induce apoptosis or cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions may denature the compound, reducing its efficacy . Additionally, the presence of other molecules may either enhance or inhibit the compound’s action through synergistic or antagonistic effects .

特性

IUPAC Name |

1-adamantyl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNOS/c23-19-4-2-1-3-18(19)20-5-6-24(7-8-26-20)21(25)22-12-15-9-16(13-22)11-17(10-15)14-22/h1-4,15-17,20H,5-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPNQOFIZMIKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Adamantane-1-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2864555.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B2864560.png)

![2-Benzylsulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2864561.png)

![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2864563.png)

![tert-butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2864564.png)

![4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2864572.png)

![6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one](/img/structure/B2864573.png)

![1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2864574.png)